1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-
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Overview
Description
1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.
Amidation reactions: Introduction of the carboxamide group via amidation reactions.
Substitution reactions: Functionalization of the benzodioxin and pyridinyl groups through substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, binding to a specific enzyme may inhibit its activity, resulting in therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine derivatives: Compounds with similar core structures but different substituents.
Benzodioxin derivatives: Compounds containing the benzodioxin moiety with various functional groups.
Pyridinyl derivatives: Compounds with pyridinyl groups and different functional modifications.
Uniqueness
The uniqueness of 1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H27N5O4 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H27N5O4/c1-14(2)31-24-20(13-28-31)18(25(32)27-12-19-15(3)9-16(4)29-26(19)33)11-21(30-24)17-5-6-22-23(10-17)35-8-7-34-22/h5-6,9-11,13-14H,7-8,12H2,1-4H3,(H,27,32)(H,29,33) |
InChI Key |
PHHBPZAKJMTXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CC5=C(C=C4)OCCO5)C |
Origin of Product |
United States |
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